N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O3S and its molecular weight is 445.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis of Substituted Imidazopyridines
Research into the synthesis of substituted imidazopyridines, which share structural similarities with the given compound, highlights the potential for these molecules to serve as probes for studying peripheral benzodiazepine receptors using SPECT imaging. The selective ligands for these receptors suggest possible applications in neuroimaging and the study of neurological disorders (Katsifis et al., 2000).
Cytotoxic Activity Against Cancer Cells
Derivatives incorporating imidazo[2,1-b]thiazole scaffolds have been synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The results indicate potential as inhibitors against specific cancer cell lines, highlighting the compound's relevance in cancer research and therapy (Ding et al., 2012).
Anticancer Agents
The synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation for anticancer activity further supports the potential medical application of related compounds. Specifically, some derivatives showed selectivity and high apoptosis induction in cancer cell lines, indicating their potential use as anticancer agents (Evren et al., 2019).
Potential for Inhibitory Activity
Antimicrobial and Anti-inflammatory Activities
Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, with structural similarities to the target compound, has shown promising antimicrobial and anti-inflammatory activities. This suggests potential applications in the development of new antimicrobial and anti-inflammatory drugs (Aktürk et al., 2002).
Inhibition of Enzymes and Receptors
The compound's structural features suggest potential for interaction with various enzymes and receptors. For example, research into imidazopyridine- and purine-thioacetamide derivatives as PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) demonstrates the utility of structurally related compounds in molecular imaging and potentially in the modulation of enzyme activity (Gao et al., 2016).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-28-15-6-4-14(5-7-15)25-9-10-26-19(25)23-24-20(26)30-12-18(27)22-16-11-13(21)3-8-17(16)29-2/h3-8,11H,9-10,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYPWAFQUYIVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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